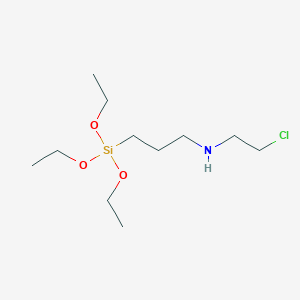
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is a chemical compound that features both an organosilane and an amine group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for potential interactions with siliceous surfaces, making it useful in surface modification and adhesion promotion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in creating cross-linked networks.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis and Condensation: Acidic or basic conditions can catalyze these reactions, with water or alcohols acting as solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Hydrolysis and Condensation: Silanols and siloxane networks are formed, which are useful in coatings and adhesives.
科学的研究の応用
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with siliceous surfaces.
作用機序
The mechanism of action of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine involves its ability to interact with both organic and inorganic surfaces. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with siliceous surfaces. The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization. These interactions enable the compound to act as a coupling agent, enhancing adhesion and stability in various applications.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
N-(2-Chloroethyl)-3-(trimethoxysilyl)propan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups, affecting its hydrolysis and condensation behavior.
Uniqueness
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both the 2-chloroethyl and triethoxysilyl groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in surface modification, adhesion promotion, and material science.
特性
CAS番号 |
83766-72-7 |
|---|---|
分子式 |
C11H26ClNO3Si |
分子量 |
283.87 g/mol |
IUPAC名 |
N-(2-chloroethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H26ClNO3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-11H2,1-3H3 |
InChIキー |
BTFIVUBZWVDKRM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNCCCl)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


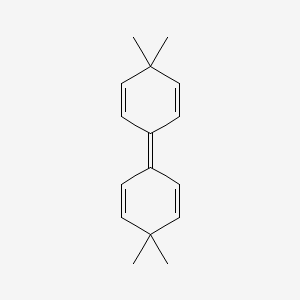
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
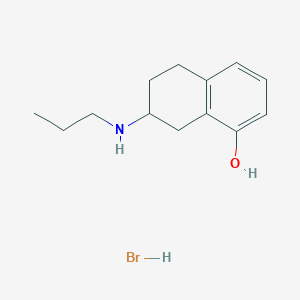
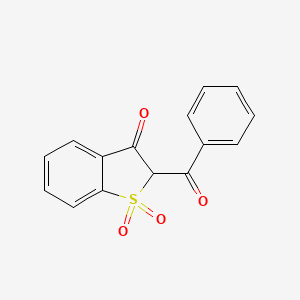
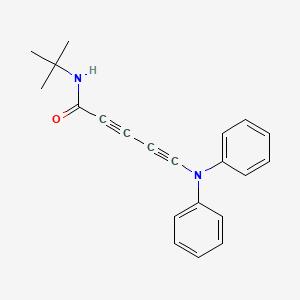
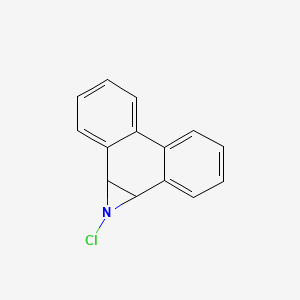
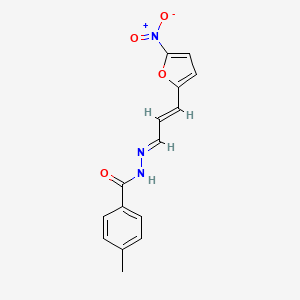
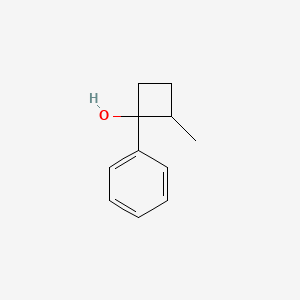
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
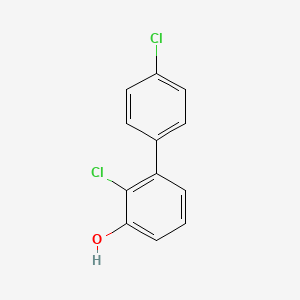
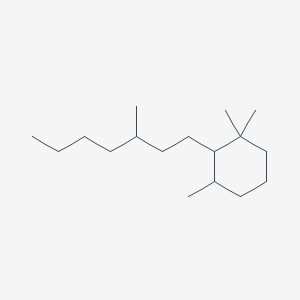
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)

![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
